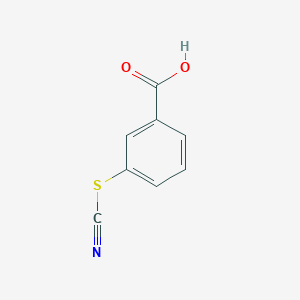
BENZOIC ACID, m-THIOCYANO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is also known as 3-thiocyanatobenzoic acid and has the chemical formula C8H5NO2S.
Mécanisme D'action
The mechanism of action of benzoic acid, m-thiocyanate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chelating agent in coordination chemistry.
Effets Biochimiques Et Physiologiques
Benzoic acid, m-thiocyanate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzoic acid, m-thiocyanate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its low solubility in some solvents and its potential toxicity.
Orientations Futures
There are several future directions for the research on benzoic acid, m-thiocyanate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly as an antimicrobial agent. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential uses in various fields of research.
Méthodes De Synthèse
The synthesis of benzoic acid, m-thiocyanate involves the reaction of 3-bromobenzoic acid with potassium thiocyanate in the presence of copper(I) iodide. The reaction takes place in anhydrous DMF (N,N-dimethylformamide) at a temperature of 120°C for 24 hours. The product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Benzoic acid, m-thiocyanate has various applications in scientific research. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry. This compound has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridines.
Propriétés
Numéro CAS |
16671-87-7 |
|---|---|
Nom du produit |
BENZOIC ACID, m-THIOCYANO- |
Formule moléculaire |
C8H5NO2S |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11) |
Clé InChI |
LUCYABSAYIDKJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Autres numéros CAS |
16671-87-7 |
Synonymes |
3-Thiocyanobenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



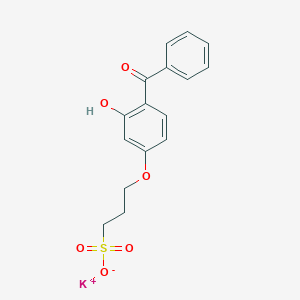
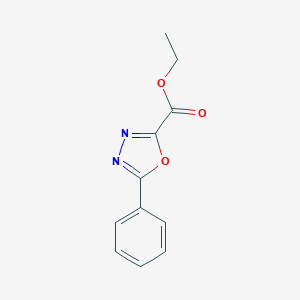
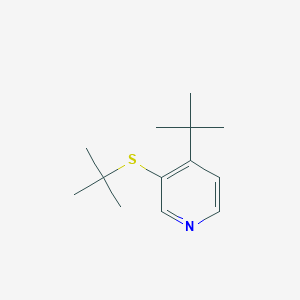
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)



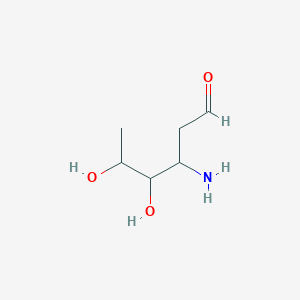
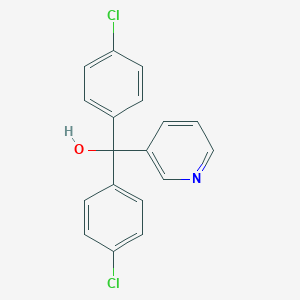
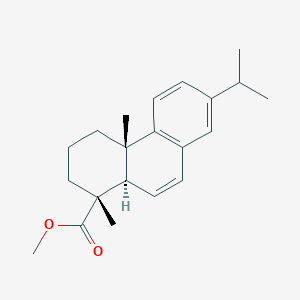
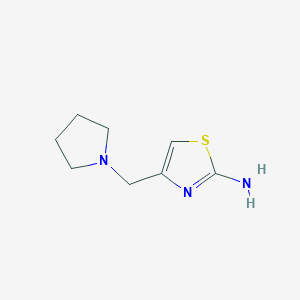
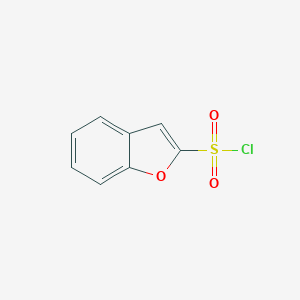
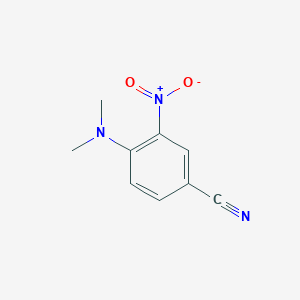
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)